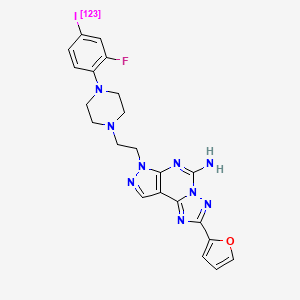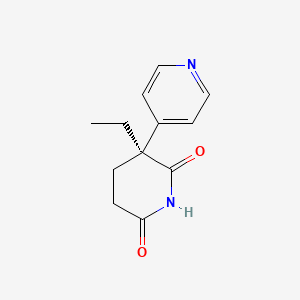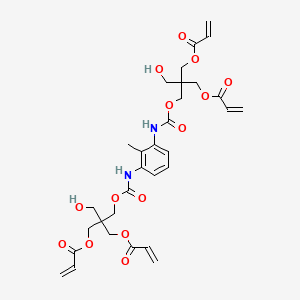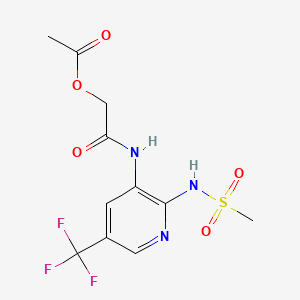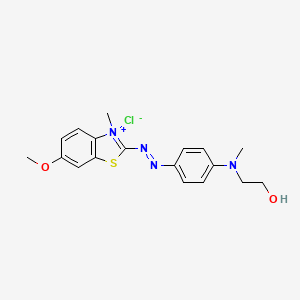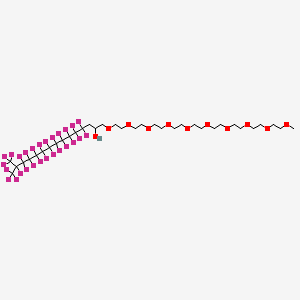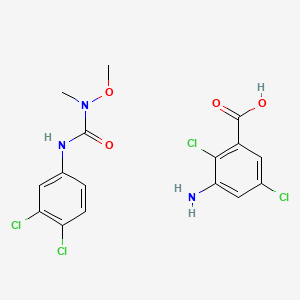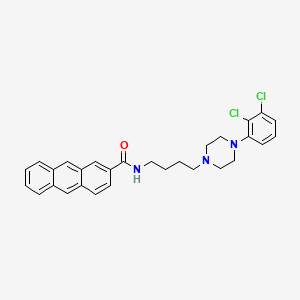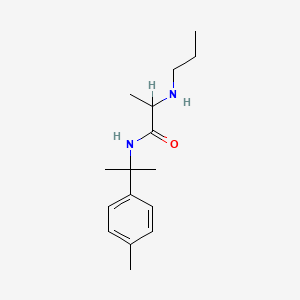
1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(9-((1R)-1,3-dihydro-4,6-dimethoxy-3-oxo-1-isobenzofuranyl)nonyl)-3-(2-hydroxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DNP-60502 is a compound initially developed by Sumitomo Pharma Co., Ltd. It functions as an AMPK agonist, targeting AMP-activated protein kinase (AMPK). This compound is primarily explored for its potential therapeutic applications in endocrinology and metabolic diseases, including diabetes mellitus and metabolic syndrome .
Preparation Methods
The preparation of DNP-60502 involves synthetic routes that include dynamic nuclear polarization (DNP) techniques. These methods enhance the sensitivity of nuclear magnetic resonance (NMR) spectroscopy, which is crucial for the detailed analysis of the compound’s structure and properties . Industrial production methods for DNP-60502 are still under development, with ongoing research focusing on optimizing the synthesis process to achieve higher yields and purity.
Chemical Reactions Analysis
DNP-60502 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include 2,4-dinitrophenylhydrazine, which reacts with aldehydes and ketones to form yellow or red-orange precipitates . The major products formed from these reactions are 2,4-dinitrophenylhydrazones, which are crystalline materials with well-defined melting points .
Scientific Research Applications
DNP-60502 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of AMPK activation and its effects on cellular metabolism. In biology, DNP-60502 is explored for its potential to regulate metabolic pathways and improve insulin sensitivity. In medicine, it is investigated for its therapeutic potential in treating metabolic diseases such as diabetes and obesity . Additionally, DNP-60502 has industrial applications in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of DNP-60502 involves the activation of AMPK, a key regulator of cellular energy homeostasis. By activating AMPK, DNP-60502 enhances glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity and reduced lipid accumulation . The molecular targets of DNP-60502 include various enzymes and proteins involved in metabolic pathways, such as acetyl-CoA carboxylase and glucose transporter 4 .
Comparison with Similar Compounds
DNP-60502 is unique compared to other AMPK agonists due to its specific molecular structure and mechanism of action. Similar compounds include AICAR (5-aminoimidazole-4-carboxamide ribonucleotide) and metformin, both of which also activate AMPK but through different pathways . DNP-60502’s distinct properties make it a promising candidate for further research and development in the field of metabolic disease treatment.
Properties
CAS No. |
1007399-87-2 |
|---|---|
Molecular Formula |
C28H41N3O7 |
Molecular Weight |
531.6 g/mol |
IUPAC Name |
8-[9-[(1R)-4,6-dimethoxy-3-oxo-1H-2-benzofuran-1-yl]nonyl]-3-(2-hydroxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C28H41N3O7/c1-36-20-18-21-22(38-25(33)24(21)23(19-20)37-2)10-8-6-4-3-5-7-9-13-30-14-11-28(12-15-30)26(34)31(16-17-32)27(35)29-28/h18-19,22,32H,3-17H2,1-2H3,(H,29,35)/t22-/m1/s1 |
InChI Key |
SPHZLCCNIAMMKM-JOCHJYFZSA-N |
Isomeric SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)O[C@@H]2CCCCCCCCCN3CCC4(CC3)C(=O)N(C(=O)N4)CCO |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)OC2CCCCCCCCCN3CCC4(CC3)C(=O)N(C(=O)N4)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,10-Anthracenedione, 1,4-bis[(2-ethyl-6-methylphenyl)amino]-](/img/structure/B12751531.png)
